2-[(2,4-dichlorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine
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Overview
Description
2,4-dichlorobenzyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfone is a synthetic organic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a sulfone group attached to a 2,4-dichlorobenzyl moiety and an imidazo[4,5-b]pyridine ring system. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfone typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine core can be synthesized from readily available 2,3-diaminopyridine derivatives.
Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride as the electrophile.
Formation of the Sulfone Group: The sulfone group can be introduced by oxidizing a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-dichlorobenzyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can undergo reduction reactions to convert the sulfone group back to a sulfide.
Substitution: The chlorines on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfone-containing compounds.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine Derivatives: These compounds share the imidazo[4,5-b]pyridine core and exhibit similar biological activities.
Sulfone-Containing Compounds: Compounds with sulfone groups are known for their stability and diverse reactivity.
Uniqueness
2,4-dichlorobenzyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfone is unique due to the combination of the 2,4-dichlorobenzyl group and the imidazo[4,5-b]pyridine core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H9Cl2N3O2S |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfonyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-9-4-3-8(10(15)6-9)7-21(19,20)13-17-11-2-1-5-16-12(11)18-13/h1-6H,7H2,(H,16,17,18) |
InChI Key |
GQSHZYFASWNSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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